molecular formula C16H21NO B1613251 Cyclopropyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-71-8

Cyclopropyl 4-(piperidinomethyl)phenyl ketone

Cat. No.: B1613251
CAS No.: 898775-71-8
M. Wt: 243.34 g/mol
InChI Key: XBZSDKFTIIKPOS-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(piperidinomethyl)phenyl ketone is a synthetic organic compound that belongs to the family of ketones It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a piperidinomethyl group

Safety and Hazards

According to the safety data sheet from Sigma-Aldrich, Cyclopropyl phenyl ketone is classified as a flammable liquid (Category 4, H227). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

Cyclopropanes, including Cyclopropyl 4-(piperidinomethyl)phenyl ketone, are increasingly relevant to the pharmaceutical industry. They can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl phenyl ketone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Another approach involves the use of samarium(II) diiodide (SmI2) as a reducing agent to couple cyclopropyl ketones with alkynes. This method has been shown to be effective in producing a variety of cyclopropyl-substituted ketones, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and cost associated with the synthesis .

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity to target molecules. The piperidinomethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl 4-(piperidinomethyl)phenyl ketone is unique due to the combination of the cyclopropyl and piperidinomethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

cyclopropyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(15-8-9-15)14-6-4-13(5-7-14)12-17-10-2-1-3-11-17/h4-7,15H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSDKFTIIKPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642719
Record name Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-71-8
Record name Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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